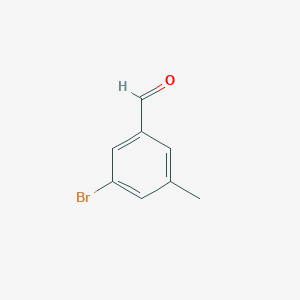

3-Bromo-5-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSLPBFUZSQMQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586362 | |

| Record name | 3-Bromo-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188813-04-9 | |

| Record name | 3-Bromo-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromo-5-methylbenzaldehyde, a key aromatic building block in organic synthesis. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and provides context based on analogous compounds to support its use in research and development.

Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative. Its core structure, featuring a bromine atom and a methyl group on the aromatic ring, makes it a versatile intermediate for introducing this specific substitution pattern into more complex molecules. A summary of its known and predicted physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 188813-04-9 | [1][2] |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White solid (Predicted) | [3] |

| Boiling Point | 255.6 ± 20.0 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 91.2 ± 9.1 °C (Predicted) | [4] |

| Refractive Index | 1.597 (Predicted) | [4] |

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

| Spectrum | Predicted/Analogous Data |

| ¹H NMR | Predicted shifts can be estimated based on substituent effects on the benzaldehyde scaffold. The aldehyde proton is expected to be a singlet downfield (~9.9-10.1 ppm). The aromatic protons would appear as distinct signals in the aromatic region, and the methyl group would be a singlet upfield. |

| ¹³C NMR | Predicted spectra suggest a carbonyl carbon signal around 190-193 ppm. Aromatic carbons would appear in the 120-145 ppm region, with the carbon attached to the bromine showing a characteristic shift. The methyl carbon would be observed at a higher field. |

| IR Spectroscopy | Expected characteristic peaks include a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, C-H stretching of the aldehyde group, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight (199.04 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the formyl group (-CHO) and the bromine atom.[5] |

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible literature. However, common synthetic routes for substituted benzaldehydes suggest plausible methodologies. One potential route could involve the oxidation of 3-bromo-5-methylbenzyl alcohol. Another approach could be the formylation of 1-bromo-3-methylbenzene.

While a specific protocol for the target molecule is unavailable, a general procedure for a related transformation, the synthesis of 3-bromo-5-methoxybenzaldehyde from a hydroxybenzaldehyde precursor, is described. This can serve as a starting point for methodological development.

Experimental Protocol: Synthesis of 3-bromo-5-methoxybenzaldehyde (Analogous Reaction)

-

Reaction: To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF, sodium hydride (2.0 eq) is added at 0 °C. The mixture is stirred and allowed to warm to room temperature. Iodomethane (6.0 eq) is then added, and the reaction is stirred for several hours.

-

Work-up: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-bromo-5-methoxybenzaldehyde.

Researchers aiming to synthesize this compound would need to adapt existing methodologies for aromatic bromination and formylation or alcohol oxidation, followed by careful optimization of reaction conditions.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[6] The specific substitution pattern of this compound makes it a valuable precursor for creating libraries of compounds for screening in drug discovery programs.

The aldehyde functional group can undergo a variety of chemical transformations, including:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to generate substituted styrenes.

-

Condensation reactions to form chalcones, Schiff bases, and other heterocyclic systems.

The bromine atom provides a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkynyl, and amino groups.

While specific examples of drugs synthesized from this compound are not prominent in the literature, its structural motifs are present in various classes of bioactive molecules. Aromatic compounds with similar substitution patterns are known to be part of scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: [1]

Handling Recommendations:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

This guide serves as a foundational resource for researchers interested in utilizing this compound. Further experimental work is necessary to fully characterize this compound and explore its potential in organic synthesis and drug discovery.

References

3-Bromo-5-methylbenzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a representative synthesis protocol for 3-Bromo-5-methylbenzaldehyde, a key intermediate in the development of various organic compounds.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.04 g/mol |

| CAS Number | 188813-04-9 |

| IUPAC Name | This compound |

| Canonical SMILES | Cc1cc(Br)cc(C=O)c1 |

Synthesis of this compound

Experimental Protocol: Electrophilic Bromination of 3-Methylbenzaldehyde

Objective: To synthesize this compound via the electrophilic bromination of 3-methylbenzaldehyde.

Materials:

-

3-methylbenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzaldehyde in dichloromethane. Cool the flask to 0°C using an ice bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Bromination: To this mixture, add N-Bromosuccinimide (NBS) portion-wise over a period of 30-60 minutes. It is crucial to maintain the temperature at 0°C to control the reaction and minimize the formation of byproducts.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Logical Workflow: Synthesis Pathway

The synthesis of this compound from 3-methylbenzaldehyde can be visualized as a straightforward electrophilic aromatic substitution. The methyl group and the aldehyde group on the benzene ring direct the incoming electrophile (bromine) to the meta position relative to the aldehyde and ortho/para to the methyl group, resulting in the desired product.

Caption: Synthesis of this compound.

physical and chemical properties of 3-Bromo-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and reactivity of 3-Bromo-5-methylbenzaldehyde. This valuable synthetic intermediate is a key building block in the development of a wide range of organic molecules, particularly in the fields of medicinal chemistry and materials science.

Core Properties of this compound

This compound, with the CAS number 188813-04-9, is a disubstituted aromatic aldehyde.[1][2] Its structure features a benzaldehyde core with a bromine atom and a methyl group at the 3 and 5 positions, respectively. This substitution pattern provides two reactive sites: the aldehyde functional group and the carbon-bromine bond, making it a versatile precursor in organic synthesis.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of the data, particularly for thermal properties, are predicted values and should be used as a guide.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO | [1][3] |

| Molecular Weight | 199.047 g/mol | [1] |

| CAS Number | 188813-04-9 | [1][2] |

| Appearance | White solid | [4] |

| Boiling Point | 255.6 ± 20.0 °C (Predicted) | [3] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 91.22 °C (Predicted) | [4] |

| Vapor Pressure | 0.016 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.597 (Predicted) | [3] |

| SMILES | CC1=CC(=CC(=C1)Br)C=O | [2][5] |

| InChIKey | DMSLPBFUZSQMQT-UHFFFAOYSA-N | [1][2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) typically in the range of 9.5-10.5 ppm. The aromatic region will display signals for the three protons on the benzene ring, and a singlet for the methyl group (CH₃) protons will appear in the upfield region, likely around 2.3-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at around 190-200 ppm. Signals for the aromatic carbons will appear in the 120-145 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon will have a signal in the aliphatic region, typically around 20-25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band of the aldehyde group around 1700 cm⁻¹.[6] Additionally, C-H stretching vibrations from the aromatic ring and the aldehyde group will be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively.[6] Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.[6]

Synthesis and Reactivity

This compound serves as a versatile intermediate due to its two distinct reactive handles. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations such as oxidation, reduction, and condensation reactions. The aryl bromide moiety is a prime substrate for transition-metal-catalyzed cross-coupling reactions.

Synthesis Workflow

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar brominated benzaldehydes. A common approach involves the bromination of a suitable precursor, such as 3-methylbenzaldehyde.

References

- 1. This compound | CAS 188813-04-9 [matrix-fine-chemicals.com]

- 2. This compound | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - this compound (C8H7BrO) [pubchemlite.lcsb.uni.lu]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-methylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-methylbenzaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. Additionally, a qualitative assessment of its expected solubility based on solvent polarity is presented.

Introduction to this compound

This compound is an aromatic aldehyde with the chemical formula C₈H₇BrO.[1] Its structure, featuring a benzene ring substituted with a bromine atom, a methyl group, and an aldehyde group, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical research, and materials science, as it informs reaction conditions, purification methods like recrystallization, and formulation development.

Predicted Solubility in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | The polarity of acetone is compatible with the aldehyde group, and its organic character accommodates the aromatic ring. |

| Acetonitrile | Moderate to High | Similar to acetone, acetonitrile's polarity should facilitate dissolution. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is generally effective at dissolving a wide range of organic compounds. | |

| Polar Protic | Methanol | Moderate | The hydroxyl group can hydrogen bond with the aldehyde's oxygen, but the overall polarity might be slightly high for optimal solubility. |

| Ethanol | Moderate to High | The increased alkyl chain length compared to methanol makes it slightly less polar, which may improve solubility. | |

| Nonpolar Aprotic | Toluene | Moderate | The aromatic nature of toluene is compatible with the benzene ring of the solute. |

| Hexane | Low | As a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the polar aldehyde group. | |

| Chlorinated | Dichloromethane | High | Its intermediate polarity and ability to engage in dipole-dipole interactions make it a good solvent for many organic solids. |

| Chloroform | High | Similar in properties to dichloromethane, it is expected to be a good solvent. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following sections detail two common and reliable methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose. The temperature should be carefully controlled and recorded.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled volumetric pipette to avoid temperature-induced precipitation.

-

Filter the withdrawn solution through a syringe filter (e.g., a 0.45 µm PTFE filter) to remove any remaining microscopic solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered saturated solution into a pre-weighed, dry container (e.g., a watch glass or a small beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation or sublimation of the solute.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature.

-

Weigh the container with the dry solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility is typically expressed in units of g/L or mol/L.

-

Solubility (g/L) = Mass of dissolved solute (g) / Volume of solvent used (L)

-

To express solubility in mol/L, divide the mass of the dissolved solute by its molar mass (199.04 g/mol ) before dividing by the volume of the solvent.

-

Below is a diagram illustrating the experimental workflow for the gravimetric determination of solubility.

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.[2] A calibration curve is first established, and then the absorbance of a saturated solution is measured to determine its concentration.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions of the stock solution to create a set of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using a UV/Vis spectrophotometer. The solvent used for the dilutions should be used as the blank.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Step 1).

-

Separate the supernatant as described previously (Step 2 of the gravimetric method).

-

Dilute a known volume of the filtered saturated supernatant with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of this compound in that solvent at the specified temperature.

-

Conclusion

While quantitative solubility data for this compound in various organic solvents is not readily found in scientific literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. Both the gravimetric and UV/Vis spectrophotometry methods are robust and reliable for generating accurate solubility data, which is essential for the effective use of this compound in research and development. The choice of method will depend on the available equipment and the expected solubility range. For highly soluble systems, the gravimetric method is often preferred, while UV/Vis spectrophotometry is ideal for compounds with lower solubilities.

References

Technical Guide: Safe Handling and Safety Data for 3-Bromo-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Bromo-5-methylbenzaldehyde (CAS No. 188813-04-9). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting.

Chemical Identification and Properties

This compound is an aromatic aldehyde containing a bromine and a methyl substituent on the benzene ring. Its chemical structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C8H7BrO |

| Molecular Weight | 199.04 g/mol [1] |

| CAS Number | 188813-04-9[1] |

| IUPAC Name | This compound[1] |

| Synonyms | Benzaldehyde, 3-bromo-5-methyl-[1] |

| Appearance | Pale yellow liquid or solid/semi-solid/lump[2] |

| Boiling Point | 255.6 ± 20.0 °C (Predicted)[2] |

| Flash Point | 91.2 ± 9.1 °C (Predicted)[2] |

| Density | 1.490 ± 0.06 g/cm³ (Predicted)[2] |

| Vapor Pressure | 0.016 mmHg at 25°C[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| GHS Classification | Hazard Class and Category |

|

| Acute toxicity, oral (Category 4)[1] |

| Skin corrosion/irritation (Category 2)[1] | |

| Serious eye damage/eye irritation (Category 2A)[1] | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3][4]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3][5]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.

-

Ground all equipment containing the material to prevent static discharge.[3]

-

Empty containers may pose a fire risk and should be handled with care.[3]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[3] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[3] |

First Aid Measures

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

Fire and Explosion Hazard Data

| Property | Value |

| Flammability | May be combustible at high temperatures.[3] |

| Flash Point | 96°C (204.8°F) (for 3-Bromobenzaldehyde)[3] |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire.[3] |

| Hazardous Combustion Products | Carbon oxides (CO, CO2) and halogenated compounds.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Small Spills:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material and place it in a suitable, closed container for disposal.

-

-

Large Spills:

-

Evacuate the area.

-

Contact emergency services.

-

Prevent the spill from entering drains or waterways.

-

Experimental Protocol: General Safe Handling of Hazardous Aromatic Aldehydes

1. Risk Assessment:

-

Before starting any experiment, conduct a thorough risk assessment that considers the specific quantities of this compound being used, the reaction conditions (e.g., temperature, pressure), and all other reagents involved.

-

Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure.

2. Engineering Controls:

-

All manipulations of this compound, including weighing, transferring, and the reaction itself, must be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that a safety shower and eyewash station are readily accessible.[5]

3. Personal Protective Equipment (PPE):

-

Wear the appropriate PPE as outlined in Section 4 of this guide.

-

Gloves should be inspected for any signs of degradation before use and changed frequently, especially after direct contact with the chemical.

4. Weighing and Transferring:

-

Dispense the required amount of this compound in the fume hood.

-

If the compound is a solid, handle it carefully to avoid generating dust.

-

Use a spatula or other appropriate tool for transferring the solid.

-

If it is a liquid, use a syringe or pipette for accurate and safe transfer.

-

Clean any spills immediately.

5. Reaction Setup and Execution:

-

Set up the reaction apparatus securely within the chemical fume hood.

-

Ensure that all joints are properly sealed to prevent the escape of vapors.

-

If the reaction is to be heated, use a heating mantle with a temperature controller and a stir bar for even heating. Avoid open flames.

-

Monitor the reaction closely for any unexpected changes.

6. Work-up and Purification:

-

Quench the reaction carefully in the fume hood.

-

Perform all extractions and purification steps (e.g., chromatography) within the fume hood.

-

Handle all waste generated during the work-up and purification as hazardous waste.

7. Waste Disposal:

-

Dispose of all waste containing this compound and its byproducts in properly labeled hazardous waste containers.

-

Follow all institutional and local regulations for hazardous waste disposal.

Logical Workflow for Chemical Spill Response

The following diagram illustrates the logical steps to be taken in the event of a chemical spill of this compound.

Caption: Workflow for handling a chemical spill of this compound.

References

An In-depth Technical Guide to Aromatic Aldehydes of the Formula C₈H₇BrO: The Bromomethylbenzaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

The aromatic aldehyde with the chemical formula C₈H₇BrO encompasses several structural isomers, with the most prominent and synthetically versatile being the bromomethylbenzaldehydes. These bifunctional molecules, featuring both a reactive aldehyde and a bromomethyl group, are of significant interest in organic synthesis and medicinal chemistry. Their unique structure allows for a wide array of chemical transformations, making them valuable building blocks for the synthesis of complex organic molecules, including heterocyclic compounds and active pharmaceutical ingredients. This guide provides a comprehensive overview of the ortho-, meta-, and para-isomers of bromomethylbenzaldehyde, focusing on their physical and spectroscopic properties, detailed experimental protocols for their synthesis and key reactions, and their application in drug development, particularly in the synthesis of PARP inhibitors.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of the bromomethylbenzaldehyde isomers are crucial for designing reaction conditions and purification strategies. While experimental data for all isomers is not uniformly available, a combination of experimental and predicted values provides a useful reference.

Table 1: Physical and Chemical Properties of Bromomethylbenzaldehyde Isomers

| Property | 2-(Bromomethyl)benzaldehyde | 3-(Bromomethyl)benzaldehyde | 4-(Bromomethyl)benzaldehyde |

| IUPAC Name | 2-(Bromomethyl)benzaldehyde | 3-(Bromomethyl)benzaldehyde | 4-(Bromomethyl)benzaldehyde |

| CAS Number | 60633-91-2[1] | 82072-23-9[2] | 51359-78-5 |

| Molecular Formula | C₈H₇BrO[1][3] | C₈H₇BrO[2] | C₈H₇BrO |

| Molecular Weight ( g/mol ) | 199.04[1] | 199.04[2] | 199.04 |

| Physical State | Solid[1] | Solid[4] | Crystalline Powder[5] |

| Melting Point (°C) | Not available | 49-51 | 99[5] |

| Boiling Point (°C) | 264.6 ± 15.0 (Predicted)[1] | Not available | 277.9 ± 15.0 (Predicted)[5] |

| Density (g/cm³) | 1.524 ± 0.06 (Predicted)[1][3] | Not available | 1.524 ± 0.06 (Predicted)[5] |

| Solubility | Soluble in Dichloromethane, Methanol[3] | Soluble in common organic solvents | Soluble in common organic solvents |

Table 2: Spectroscopic Data of Bromomethylbenzaldehyde Isomers

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |

| 2-(Bromomethyl)benzaldehyde | ~10.0 (s, 1H, CHO), ~7.9-7.5 (m, 4H, Ar-H), ~4.8 (s, 2H, CH₂Br) | ~192 (C=O), ~138-128 (Ar-C), ~32 (CH₂Br) | ~1700 (C=O stretch), ~1600, 1450 (C=C stretch), ~1200 (C-O stretch), ~680 (C-Br stretch) |

| 3-(Bromomethyl)benzaldehyde | 10.03 (s, 1H), 7.91 (s, 1H), 7.83 (d, J=7.5 Hz, 1H), 7.68 (d, J=7.5 Hz, 1H), 7.54 (t, J=7.5 Hz, 1H), 4.55 (s, 2H) | 191.6, 138.9, 136.8, 134.9, 129.7, 32.1 | ~1700 (C=O stretch), ~1600, 1480 (C=C stretch), ~1210 (C-O stretch), ~670 (C-Br stretch) |

| 4-(Bromomethyl)benzaldehyde | 10.02 (s, 1H), 7.86 (d, J=8.2 Hz, 2H), 7.57 (d, J=8.2 Hz, 2H), 4.52 (s, 2H)[5] | 191.9, 144.1, 136.2, 130.2, 129.6, 31.8 | ~1705 (C=O stretch), ~1610, 1580 (C=C stretch), ~1215 (C-O stretch), ~650 (C-Br stretch) |

Experimental Protocols

The dual functionality of bromomethylbenzaldehydes makes them versatile starting materials for a variety of chemical transformations. Below are detailed experimental protocols for their synthesis and some key reactions.

Synthesis of Bromomethylbenzaldehyde Isomers

Synthesis of 4-(Bromomethyl)benzaldehyde from 4-(Bromomethyl)benzonitrile

This method involves the reduction of the nitrile group to an aldehyde using Diisobutylaluminum hydride (DIBAL-H).

-

Materials: 4-(bromomethyl)benzonitrile, dry toluene, DIBAL-H (1.0 M in hexanes), 10% Hydrochloric acid, Chloroform, anhydrous Sodium Sulfate.

-

Procedure:

-

Dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in dry toluene in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIBAL-H (1.2-1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of 10% HCl at 0 °C.

-

Dilute the mixture with chloroform and transfer to a separatory funnel.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture to yield 4-(bromomethyl)benzaldehyde as a white solid.

-

Key Reactions of Bromomethylbenzaldehydes

The presence of both an aldehyde and a bromomethyl group allows for selective or sequential reactions, providing access to a diverse range of molecular architectures.

Wittig Reaction of 4-(Bromomethyl)benzaldehyde

This reaction is a powerful method for the formation of alkenes from aldehydes.

-

Materials: 4-(Bromomethyl)benzaldehyde, a suitable phosphonium ylide (e.g., (triphenylphosphoranylidene)acetonitrile), anhydrous solvent (e.g., Tetrahydrofuran), inert gas (Nitrogen or Argon).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (a color change is typically observed).

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

-

Synthesis of Isoindolinones from 2-(Bromomethyl)benzaldehyde

This intramolecular cyclization is a key step in the synthesis of various biologically active compounds.

-

Materials: 2-(Bromomethyl)benzaldehyde, a primary amine (e.g., aniline), a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., Dimethylformamide).

-

Procedure:

-

In a round-bottom flask, dissolve 2-(bromomethyl)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in DMF.

-

Add potassium carbonate (1.5 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the N-substituted isoindolinone.

-

Applications in Drug Development: Synthesis of PARP Inhibitors

A significant application of bromomethylbenzaldehyde isomers, particularly the 2-substituted isomer, is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[6][7] The isoindolinone core, readily synthesized from 2-(bromomethyl)benzaldehyde, is a key pharmacophore in several PARP inhibitors.

Synthetic Workflow for PARP Inhibitor Core

The synthesis of the core structure of many PARP inhibitors involves the reaction of 2-(bromomethyl)benzaldehyde with an appropriate amine-containing fragment, leading to the formation of the isoindolinone scaffold. This is then further elaborated to the final drug molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Bromomethyl)benzaldehyde | C8H7BrO | CID 7127825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(broMoMethyl)benzaldehyde CAS#: 60633-91-2 [m.chemicalbook.com]

- 4. 3-(Bromomethyl)benzaldehyde | 82072-23-9 [sigmaaldrich.com]

- 5. 4-(bromomethyl)benzaldehyde CAS#: 51359-78-5 [m.chemicalbook.com]

- 6. BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-5-methylbenzaldehyde for Researchers and Drug Development Professionals

Introduction

3-Bromo-5-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its bifunctional nature, featuring a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, safety and handling protocols, and its application in synthetic chemistry.

Physicochemical Properties

This compound is a solid or semi-solid compound with a pale yellow appearance.[1][2] Its key identifiers and properties are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 188813-04-9 | [3][5] |

| Molecular Formula | C₈H₇BrO | [3][5] |

| Molecular Weight | 199.04 g/mol | [3] |

| Appearance | Pale yellow solid or semi-solid | [1][2] |

| Boiling Point | 255.6 ± 20.0 °C (Predicted) | [6] |

| Flash Point | 91.2 ± 9.1 °C | [6] |

| SMILES | CC1=CC(=CC(=C1)Br)C=O | [3][5] |

| InChIKey | DMSLPBFUZSQMQT-UHFFFAOYSA-N | [3] |

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to both research and bulk quantity requirements. The purity levels typically offered are 97-98%.[7] Below is a summary of some commercially available options.

| Supplier | Purity | Quantity | Price (USD/JPY) | Stocking Period |

| Shanghai Nianxing Industrial Co., Ltd | 98.0% | 250mg / 1g | ¥130.0 / ¥310.0 | 2-10 Days[7] |

| Dayang Chem (Hangzhou) Co., Ltd. | - | - | Check with supplier | - |

| Apollo Scientific | - | 100g | - | - |

| Ambeed (via Sigma-Aldrich) | 97% | 1g / 5g / 10g / 25g / 100g / 500g | ¥10,200 / ¥10,600 / ¥12,900 / ¥18,600 / ¥50,200 / ¥217,800 | - |

| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | - | Inquire | -[6] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1][3] It may also cause respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.[8]

GHS Hazard Information:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

-

In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

Applications in Synthetic Chemistry

The primary utility of this compound in research and drug development lies in its capacity to serve as a versatile scaffold. The aldehyde functionality allows for a wide range of chemical transformations, including but not limited to:

-

Reductive amination to form substituted benzylamines.

-

Wittig reactions to generate substituted styrenes.

-

Grignard and other organometallic additions to produce secondary alcohols.

-

Condensation reactions to form chalcones and other conjugated systems.

Simultaneously, the bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide variety of substituents at this position.[9]

Experimental Protocols

General Protocol for Suzuki Cross-Coupling

This protocol provides a general methodology for the Suzuki cross-coupling of this compound with a generic boronic acid.

Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent mixture to the flask.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Logical Workflow for Procurement and Use

Caption: Procurement and synthetic workflow for this compound.

Generalized Suzuki Coupling Pathway

Caption: Generalized reaction pathway for a Suzuki cross-coupling reaction.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H7BrO) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CAS 188813-04-9 [matrix-fine-chemicals.com]

- 6. echemi.com [echemi.com]

- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Fundamental Reactivity of Substituted Bromobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Substituted bromobenzaldehydes are a critical class of bifunctional organic compounds that serve as versatile building blocks in the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.[1] Their utility stems from the orthogonal reactivity of the aldehyde group and the carbon-bromine bond, allowing for a diverse and controlled functionalization of the aromatic ring.[1] This technical guide provides a comprehensive overview of the fundamental reactivity of substituted bromobenzaldehydes, detailing the electronic and steric effects of substituents on their reactivity, key transformations, and experimental protocols.

Core Reactivity Principles: The Dichotomy of the Aldehyde and Aryl Bromide

The fundamental reactivity of a substituted bromobenzaldehyde is dictated by its two primary functional groups: the electrophilic aldehyde and the carbon-bromine bond on the aromatic ring. The interplay between these two sites, modulated by the electronic properties of other ring substituents, governs the molecule's behavior in chemical transformations.

The aldehyde group is a classic electrophilic center, susceptible to nucleophilic attack.[1] Its reactivity is influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.[2][3] Conversely, electron-donating groups (EDGs) decrease its electrophilicity.[4][5]

The carbon-bromine bond serves as a handle for a variety of transition metal-catalyzed cross-coupling reactions.[1] The reactivity of the C-Br bond is also subject to the electronic environment of the aromatic ring. In many palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, the rate-determining step is the oxidative addition of the palladium catalyst to the C-Br bond.[6] This step is generally facilitated by electron-withdrawing groups on the ring, which make the carbon atom more electrophilic and the C-Br bond more polarized.

The position of the bromo and aldehyde groups relative to each other and to other substituents also introduces steric considerations that can influence reaction rates and outcomes.[6]

dot digraph "Dual_Reactivity_of_Substituted_Bromobenzaldehyde" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

sub_bromobenz [label="Substituted\nBromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];

aldehyde_chem [label="Aldehyde Chemistry", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cbr_chem [label="C-Br Bond Chemistry", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sub_bromobenz -> aldehyde_chem [label="Nucleophilic\nAddition", color="#4285F4"]; sub_bromobenz -> cbr_chem [label="Cross-Coupling\nReactions", color="#EA4335"];

// Aldehyde Reactions node [fillcolor="#FBBC05", fontcolor="#202124"]; nuc_add [label="Nucleophilic Addition\n(e.g., Grignard, Wittig)"]; reduc [label="Reduction to Alcohol"]; oxid [label="Oxidation to\nCarboxylic Acid"]; conden [label="Condensation Reactions\n(e.g., Aldol, Schiff Base)"];

aldehyde_chem -> nuc_add [color="#4285F4"]; aldehyde_chem -> reduc [color="#4285F4"]; aldehyde_chem -> oxid [color="#4285F4"]; aldehyde_chem -> conden [color="#4285F4"];

// C-Br Reactions node [fillcolor="#34A853", fontcolor="#FFFFFF"]; suzuki [label="Suzuki Coupling"]; heck [label="Heck Coupling"]; sonogashira [label="Sonogashira Coupling"]; buchwald [label="Buchwald-Hartwig\nAmination"];

cbr_chem -> suzuki [color="#EA4335"]; cbr_chem -> heck [color="#EA4335"]; cbr_chem -> sonogashira [color="#EA4335"]; cbr_chem -> buchwald [color="#EA4335"]; }

Caption: Dual reactivity pathways of substituted bromobenzaldehydes.

The Influence of Substituents on Reactivity

The nature and position of substituents on the benzaldehyde ring profoundly impact the reactivity of both the aldehyde and the C-Br bond. These effects can be broadly categorized as inductive and resonance effects.[7]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) decrease the electron density of the aromatic ring.[7]

-

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) groups increase the electron density of the ring.[4]

-

Effect on Aldehyde: EDGs decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic addition.[3]

-

Effect on C-Br Bond: The effect of EDGs on cross-coupling reactions can be more complex. While they might disfavor oxidative addition in some cases, they can also influence other steps in the catalytic cycle.

-

The position of the substituent (ortho, meta, or para) is also crucial in determining its effect due to the interplay of inductive and resonance effects. For instance, a halogen substituent will be deactivating through its inductive effect but can have a resonance donation effect from the ortho and para positions.[8]

Quantitative Reactivity Data

The Hammett equation provides a quantitative framework for correlating the electronic effects of meta and para substituents on the reactivity of aromatic compounds.[9][10] The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type).[9]

| Reaction | Substituent (para) | Relative Rate (k/k₀) |

| Oxidation with Pyridinium Bromochromate [11] | -OCH₃ | 0.45 |

| -CH₃ | 0.78 | |

| -H | 1.00 | |

| -Cl | 2.15 | |

| -NO₂ | 12.3 | |

| Condensation with Meldrum's Acid [2] | -OCH₃ | ~0.5 |

| -H | 1.00 | |

| -Cl | ~2.0 | |

| -NO₂ | ~10 |

Note: The relative rates for the condensation with Meldrum's acid are estimated from graphical data presented in the cited literature.

Key Transformations and Experimental Protocols

Substituted bromobenzaldehydes are precursors to a wide array of valuable compounds, synthesized through several key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromobenzaldehyde and an organoboron species.[12]

dot digraph "Suzuki_Miyaura_Coupling_Cycle" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R-Pd(II)L_n-Br\n(Oxidative Addition Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_trans [label="R-Pd(II)L_n-R'", fillcolor="#F1F3F4", fontcolor="#202124"];

sub_bromobenz [label="Substituted\nBromobenzaldehyde (R-Br)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; boronic_acid [label="Boronic Acid (R'-B(OH)₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Coupled Product (R-R')", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=plaintext, fontcolor="#5F6368"];

pd0 -> pd2_complex [label="Oxidative\nAddition", color="#EA4335"]; sub_bromobenz -> pd2_complex [style=dashed, arrowhead=none, color="#EA4335"]; pd2_complex -> pd2_trans [label="Transmetalation", color="#4285F4"]; boronic_acid -> pd2_complex [style=dashed, arrowhead=none, color="#4285F4"]; base -> pd2_complex [style=dashed, arrowhead=none, color="#5F6368"]; pd2_trans -> pd0 [label="Reductive\nElimination", color="#34A853"]; pd2_trans -> product [style=dashed, arrowhead=none, color="#34A853"]; }

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid [13]

-

Materials: 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), toluene (10 mL), ethanol (2 mL), and water (2 mL).

-

Procedure:

-

To a round-bottom flask, add 4-bromobenzaldehyde, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add the solvent mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-phenylbenzaldehyde.

-

b) Heck-Mizoroki Reaction

The Heck reaction couples the bromobenzaldehyde with an alkene to form a substituted alkene.[14]

dot digraph "Heck_Reaction_Cycle" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R-Pd(II)L_n-Br\n(Oxidative Addition Product)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_alkene [label="Alkene Coordinated Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_insertion [label="Migratory Insertion Product", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_hydride [label="Pd-Hydride Complex", fillcolor="#F1F3F4", fontcolor="#202124"];

sub_bromobenz [label="Substituted\nBromobenzaldehyde (R-Br)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkene [label="Alkene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Substituted Alkene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base", shape=plaintext, fontcolor="#5F6368"];

pd0 -> pd2_complex [label="Oxidative\nAddition", color="#EA4335"]; sub_bromobenz -> pd2_complex [style=dashed, arrowhead=none, color="#EA4335"]; pd2_complex -> pd2_alkene [label="Alkene\nCoordination", color="#4285F4"]; alkene -> pd2_alkene [style=dashed, arrowhead=none, color="#4285F4"]; pd2_alkene -> pd2_insertion [label="Migratory\nInsertion"]; pd2_insertion -> pd_hydride [label="β-Hydride\nElimination", color="#34A853"]; pd_hydride -> product [style=dashed, arrowhead=none, color="#34A853"]; pd_hydride -> pd0 [label="Base-mediated\nReductive Elimination", color="#5F6368"]; base -> pd_hydride [style=dashed, arrowhead=none, color="#5F6368"]; }

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck Coupling of 4-Bromobenzaldehyde with Styrene [15]

-

Materials: 4-bromobenzaldehyde (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), triethylamine (1.5 mmol), and DMF (5 mL).

-

Procedure:

-

In a sealed tube, combine 4-bromobenzaldehyde, Pd(OAc)₂, and P(o-tolyl)₃.

-

Evacuate and backfill the tube with an inert gas.

-

Add DMF, styrene, and triethylamine via syringe.

-

Seal the tube and heat the mixture to 100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify by column chromatography to afford (E)-4-formylstilbene.

-

Reactions at the Aldehyde Functionality

a) Nucleophilic Addition

The aldehyde group readily undergoes nucleophilic addition with a variety of nucleophiles, such as Grignard reagents, organolithium reagents, and ylides (in the Wittig reaction).[16][17]

dot digraph "Nucleophilic_Addition_to_Aldehyde" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

aldehyde [label="Substituted\nBromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkoxide [label="Tetrahedral Alkoxide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; proton_source [label="Proton Source (H⁺)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alcohol [label="Alcohol Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

aldehyde -> alkoxide [label="Nucleophilic Attack", color="#4285F4"]; nucleophile -> alkoxide [style=dashed, arrowhead=none, color="#4285F4"]; alkoxide -> alcohol [label="Protonation", color="#EA4335"]; proton_source -> alcohol [style=dashed, arrowhead=none, color="#EA4335"]; }

Caption: General mechanism of nucleophilic addition to the aldehyde.

Experimental Protocol: Wittig Reaction of 3-Bromobenzaldehyde [6]

-

Materials: Methyltriphenylphosphonium bromide (1.1 mmol), n-butyllithium (1.1 mmol, 2.5 M in hexanes), 3-bromobenzaldehyde (1.0 mmol), and anhydrous THF (10 mL).

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise. The solution should turn a deep yellow or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 3-bromobenzaldehyde in THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield 3-bromostyrene.

-

b) Oxidation and Reduction

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.[18]

-

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and Tollens' reagent.[1]

-

Reduction: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[18]

Experimental Protocol: Oxidation of 4-Bromobenzaldehyde to 4-Bromobenzoic Acid [1]

-

Materials: 4-bromobenzaldehyde (1.0 mmol), potassium permanganate (1.2 mmol), water (10 mL), and acetone (5 mL).

-

Procedure:

-

Dissolve 4-bromobenzaldehyde in a mixture of acetone and water in a round-bottom flask.

-

Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

-

Stir the reaction at room temperature for 1-2 hours. A brown precipitate of MnO₂ will form.

-

To quench the excess KMnO₄, add a small amount of sodium bisulfite until the purple color disappears.

-

Filter the mixture to remove the MnO₂ precipitate.

-

Acidify the filtrate with concentrated HCl until a white precipitate of 4-bromobenzoic acid forms.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Applications in Drug Development

The synthetic versatility of substituted bromobenzaldehydes makes them invaluable intermediates in the pharmaceutical industry.[19] They serve as starting materials for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[19] The ability to introduce diverse functionalities through both the aldehyde and the C-Br bond allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the biaryl scaffold, readily accessible through Suzuki coupling, is a common motif in many marketed drugs.

dot digraph "Drug_Development_Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

start_mat [label="Substituted\nBromobenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; c_br_func [label="C-Br\nFunctionalization\n(e.g., Suzuki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cho_func [label="Aldehyde\nFunctionalization\n(e.g., Reductive Amination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Key Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; lead_opt [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; api [label="Active Pharmaceutical\nIngredient (API)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

start_mat -> c_br_func; c_br_func -> intermediate; intermediate -> cho_func; cho_func -> lead_opt; lead_opt -> api; }

Caption: Role of substituted bromobenzaldehydes in a drug development workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fiveable.me [fiveable.me]

- 5. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. benchchem.com [benchchem.com]

- 7. stpeters.co.in [stpeters.co.in]

- 8. reddit.com [reddit.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. adpharmachem.com [adpharmachem.com]

- 19. nbinno.com [nbinno.com]

The Synthesis of 3-Bromo-5-methylbenzaldehyde: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 3-Bromo-5-methylbenzaldehyde, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details potential synthetic pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, with the CAS number 188813-04-9, is an aromatic aldehyde containing both a bromine atom and a methyl group on the benzene ring.[1][2][3] Its structure lends itself to a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This guide will focus on the most plausible and documented methods for its synthesis.

Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially scalable methods typically involve the electrophilic aromatic substitution of a suitable precursor. Key synthetic strategies include:

-

Electrophilic Bromination of 3-Methylbenzaldehyde: This is a direct approach where 3-methylbenzaldehyde is treated with a brominating agent. The aldehyde group is a meta-director, and the methyl group is an ortho-, para-director. The substitution pattern of the final product will be influenced by the reaction conditions.

-

Formylation of 1-Bromo-3,5-dimethylbenzene: This route involves the introduction of the aldehyde group onto a pre-brominated aromatic ring. Standard formylation methods such as the Vilsmeier-Haack or Gattermann-Koch reactions can be employed.

-

Oxidation of (3-Bromo-5-methylphenyl)methanol: If the corresponding benzyl alcohol is available, it can be oxidized to the desired aldehyde using a variety of mild oxidizing agents.

This guide will primarily focus on the electrophilic bromination of 3-methylbenzaldehyde, as analogous procedures for similar substrates are well-documented in the scientific literature.

Data Presentation

The following table summarizes quantitative data for a representative synthesis of a structurally similar compound, 3-bromobenzaldehyde, which can serve as a benchmark for the synthesis of this compound.

| Starting Material | Reagents and Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Benzaldehyde | Br₂, AlCl₃, 1,2-dichloroethane | 40 | 2 | Not specified | [4] |

| 3-Nitrobenzaldehyde | N-Bromosuccinimide, H₂SO₄ | 65 | 1 | 82 | [5] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the bromination of benzaldehyde derivatives.[4][5]

Synthesis of this compound via Bromination of 3-Methylbenzaldehyde

Materials:

-

3-Methylbenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylbenzaldehyde (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Characterization:

The final product can be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: Synthetic route to this compound.

References

- 1. This compound | CAS 188813-04-9 [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4945186A - Method of producing 3-bromobenzaldehyde - Google Patents [patents.google.com]

- 5. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.

This document provides a detailed protocol for the Suzuki coupling reaction of 3-Bromo-5-methylbenzaldehyde with various arylboronic acids. The resulting biaryl aldehyde products are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Initially, a palladium(0) catalyst undergoes oxidative addition with the aryl bromide (this compound). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base. Finally, reductive elimination from the subsequent diorganopalladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Workflow

The general experimental workflow for the Suzuki coupling of this compound is depicted below. The process involves careful setup under an inert atmosphere, followed by the reaction and subsequent workup and purification to isolate the desired product.

Caption: General experimental workflow for the Suzuki coupling of this compound.

Optimized Reaction Conditions

The successful outcome of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Based on protocols for structurally similar bromobenzaldehydes, the following table summarizes optimized reaction conditions that are likely to be effective for the coupling of this compound.[2][3][4]

| Parameter | Recommended Conditions | Alternative Conditions |

| Aryl Halide | This compound (1.0 equiv) | - |

| Boronic Acid | Arylboronic acid (1.1 - 1.5 equiv) | Arylboronic acid pinacol ester |

| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand |

| Ligand | dppf (if not using a pre-formed catalyst) | PPh₃, XPhos |

| Base | K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0 equiv) | K₃PO₄, Na₂CO₃ |

| Solvent | 1,2-Dimethoxyethane (DME) / Water (4:1 to 10:1) | Dioxane / Water, Toluene / Water, THF / Water |

| Temperature | 80 - 110 °C | Room temperature to reflux, depending on catalyst and substrates |

| Reaction Time | 2 - 24 hours | 20 minutes (with microwave irradiation)[5] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Deionized water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask or microwave reaction vessel

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed 1,2-dimethoxyethane (8 mL) and degassed deionized water (2 mL) to the flask.

-

To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).

-